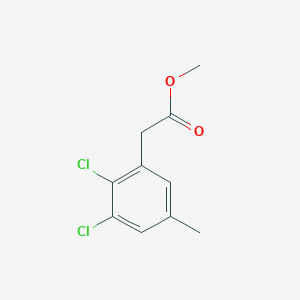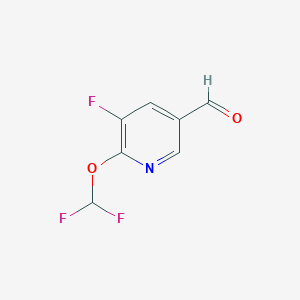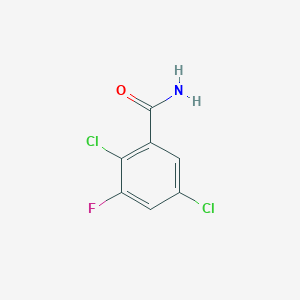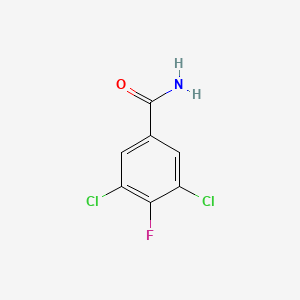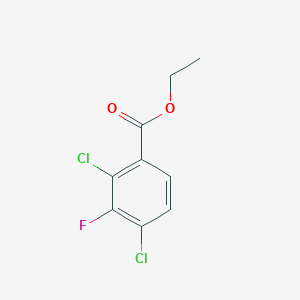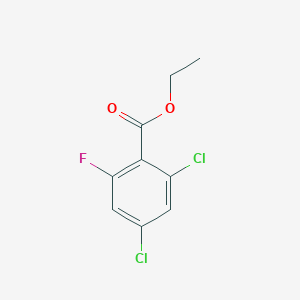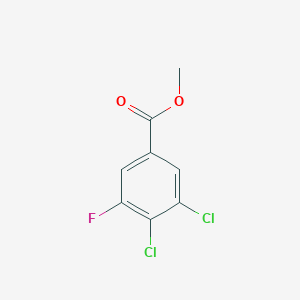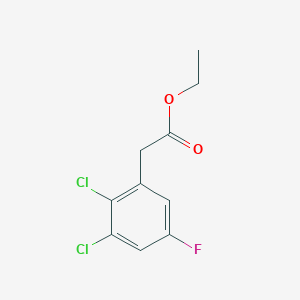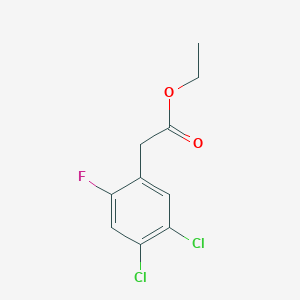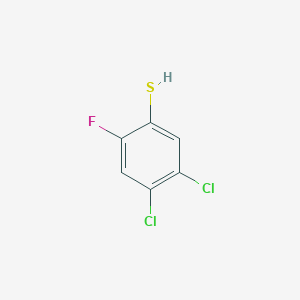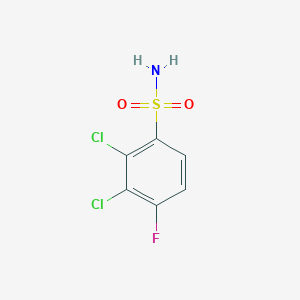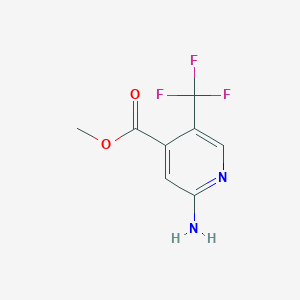
Methyl 2-amino-5-(trifluoromethyl)isonicotinate
Vue d'ensemble
Description
Applications De Recherche Scientifique
Antimicrobial Activity : Triazole derivatives synthesized from isonicotinic acid hydrazide, which is related to Methyl 2-amino-5-(trifluoromethyl)isonicotinate, have demonstrated significant antibacterial and antifungal activities. These compounds were effective against various microorganisms like Staphylococcus aureus, Escherichia coli, and the fungi Aspergillus niger and Candida albicans (Mishra et al., 2010).
Organocatalyst in Synthesis : Isonicotinic acid, a related compound, was used as a dual and biological organocatalyst in the green synthesis of pyranopyrazoles. This method demonstrates the potential of using Methyl 2-amino-5-(trifluoromethyl)isonicotinate derivatives in environmentally friendly and efficient chemical syntheses (Zolfigol et al., 2013).
Pest Management : Methyl isonicotinate, a compound closely related to Methyl 2-amino-5-(trifluoromethyl)isonicotinate, has been investigated for use in thrips pest management. It acts as a non-pheromone semiochemical and has shown potential in strategies like mass trapping and as a synergist with insecticides (Teulon et al., 2017).
Water Treatment Technologies : Novel sulfonated thin-film composite nanofiltration membranes, incorporating trifluoromethylated aromatic diamine monomers, have been developed for dye solution treatment. This research indicates potential applications of Methyl 2-amino-5-(trifluoromethyl)isonicotinate derivatives in advanced water purification technologies (Liu et al., 2012).
Antimycobacterial Activity : Derivatives of Methyl 2-amino-5-(trifluoromethyl)isonicotinate have been studied for their antimicrobial activity against Mycobacterium tuberculosis, including INH-resistant strains. Some compounds showed higher activity than isoniazid against non-tuberculous mycobacteria (Almeida da Silva et al., 2008).
Safety and Hazards
Propriétés
IUPAC Name |
methyl 2-amino-5-(trifluoromethyl)pyridine-4-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7F3N2O2/c1-15-7(14)4-2-6(12)13-3-5(4)8(9,10)11/h2-3H,1H3,(H2,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ACQCGUHCFGSUOA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=NC=C1C(F)(F)F)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7F3N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 2-amino-5-(trifluoromethyl)isonicotinate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




